molecular formula C6H15BrN2S B1315215 (Pentylsulfanyl)methanimidamide hydrobromide CAS No. 4270-00-2

(Pentylsulfanyl)methanimidamide hydrobromide

Cat. No.: B1315215
CAS No.: 4270-00-2
M. Wt: 227.17 g/mol
InChI Key: JTEBEBGEFYAPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Pentylsulfanyl)methanimidamide hydrobromide: is a chemical compound with the molecular formula C6H15BrN2S and a molecular weight of 227.1657 g/mol . This compound is known for its unique properties and versatility, making it a valuable substance in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pentylsulfanyl)methanimidamide hydrobromide typically involves the reaction of pentylamine with carbon disulfide to form pentyl isothiocyanate. This intermediate is then reacted with hydrobromic acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Pentylsulfanyl)methanimidamide hydrobromide can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.

    Substitution: It can participate in substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (Pentylsulfanyl)methanimidamide hydrobromide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It serves as a model compound for investigating the role of sulfur in biochemical processes.

Medicine: Its unique properties make it a candidate for the development of drugs targeting specific molecular pathways.

Industry: In industrial applications, this compound is used as a catalyst in various chemical reactions. Its ability to facilitate specific transformations makes it valuable in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Pentylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, modulating their activity and affecting various biochemical pathways. The sulfur atom in the compound plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules and exert its effects.

Comparison with Similar Compounds

  • (Pentylsulfanyl)methanimidamide hydrochloride
  • (Pentylsulfanyl)methanimidamide sulfate
  • (Pentylsulfanyl)methanimidamide nitrate

Comparison: Compared to its similar compounds, (Pentylsulfanyl)methanimidamide hydrobromide is unique due to its specific reactivity and the presence of the bromide ion. This uniqueness allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research applications.

Properties

IUPAC Name

pentyl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2S.BrH/c1-2-3-4-5-9-6(7)8;/h2-5H2,1H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEBEBGEFYAPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884053
Record name Carbamimidothioic acid, pentyl ester, hydrobromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4270-00-2
Record name Carbamimidothioic acid, pentyl ester, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4270-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC27456
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamimidothioic acid, pentyl ester, hydrobromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbamimidothioic acid, pentyl ester, hydrobromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.